molecular formula C12H19NO3S B498034 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide CAS No. 886123-46-2

4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide

Cat. No.: B498034
CAS No.: 886123-46-2
M. Wt: 257.35g/mol
InChI Key: BWIHUDAYANZMBX-UHFFFAOYSA-N
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Description

4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is an organic compound with the molecular formula C12H19NO3S. It is a sulfonamide derivative, characterized by the presence of an ethoxy group, an isopropyl group, and a methyl group attached to a benzenesulfonamide core .

Preparation Methods

The synthesis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .

Comparison with Similar Compounds

4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

  • 4-methoxy-N-isopropyl-3-methylbenzenesulfonamide
  • 4-ethoxy-N-ethyl-3-methylbenzenesulfonamide
  • 4-ethoxy-N-isopropyl-2-methylbenzenesulfonamide

These compounds share similar structural features but differ in the substituents attached to the benzenesulfonamide core. The unique combination of the ethoxy, isopropyl, and methyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-ethoxy-3-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-5-16-12-7-6-11(8-10(12)4)17(14,15)13-9(2)3/h6-9,13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIHUDAYANZMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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